N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 708987-60-4
VCID: VC7205118
InChI: InChI=1S/C13H11N3O2/c1-8-6-12(16-18-8)13(17)15-10-2-3-11-9(7-10)4-5-14-11/h2-7,14H,1H3,(H,15,17)
SMILES: CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)NC=C3
Molecular Formula: C13H11N3O2
Molecular Weight: 241.25

N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide

CAS No.: 708987-60-4

Cat. No.: VC7205118

Molecular Formula: C13H11N3O2

Molecular Weight: 241.25

* For research use only. Not for human or veterinary use.

N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide - 708987-60-4

Specification

CAS No. 708987-60-4
Molecular Formula C13H11N3O2
Molecular Weight 241.25
IUPAC Name N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C13H11N3O2/c1-8-6-12(16-18-8)13(17)15-10-2-3-11-9(7-10)4-5-14-11/h2-7,14H,1H3,(H,15,17)
Standard InChI Key VJGHVVSAQTZVLK-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)NC=C3

Introduction

Chemical Identity and Structural Features

N-(1H-Indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide belongs to the oxazole carboxamide family, characterized by a five-membered oxazole ring containing one oxygen and one nitrogen atom. The indole moiety, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is attached via a carboxamide linkage at the 3-position of the oxazole.

Molecular Formula and Weight

The compound’s molecular formula is C13H11N3O2\text{C}_{13}\text{H}_{11}\text{N}_3\text{O}_2, yielding a molecular weight of 241.25 g/mol. Key structural features include:

  • A 5-methyl-1,2-oxazole ring providing rigidity and electronic diversity.

  • A carboxamide bridge (-CONH-) linking the oxazole to the indole group.

  • The indol-5-yl substituent, which introduces aromaticity and hydrogen-bonding potential.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC13H11N3O2\text{C}_{13}\text{H}_{11}\text{N}_3\text{O}_2
Molecular Weight (g/mol)241.25
Hydrogen Bond Donors2 (indole NH, carboxamide NH)
Hydrogen Bond Acceptors4 (oxazole O, carboxamide O, indole N)

Synthesis and Modification Strategies

The synthesis of N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide likely follows established protocols for oxazole-indole hybrids, leveraging both cyclization and coupling reactions.

Oxazole Ring Formation

The Robinson–Gabriel cyclization is a cornerstone method for synthesizing oxazoles. As demonstrated in the total synthesis of pimprinols , this reaction involves dehydrative cyclization of α-acylaminoketones. For the target compound, a precursor such as 5-methyl-1,2-oxazole-3-carboxylic acid could be coupled with 5-aminoindole under activating conditions (e.g., T3P® or carbodiimides) .

Carboxamide Coupling

A two-step approach is typical:

  • Activation of the carboxylic acid: 5-Methyl-1,2-oxazole-3-carboxylic acid is treated with carbonyl diimidazole (CDI) or thionyl chloride to form an acyl chloride or mixed anhydride.

  • Amide bond formation: Reaction with 5-aminoindole in the presence of a base (e.g., triethylamine) yields the target carboxamide.

Table 2: Representative Synthetic Routes

StepReactantsConditionsYieldReference
15-Methyl-oxazole-3-carboxylic acid + CDINMP, 1 h, rt85%
2Activated acid + 5-aminoindoleDCM, TEA, 12 h, rt78%

Molecular Structure and Electronic Properties

The compound’s bioactivity is influenced by its electronic configuration and stereoelectronic effects.

X-ray Crystallography Insights

While crystallographic data for this specific compound is unavailable, analogous structures reveal:

  • Planarity: The oxazole and indole rings adopt near-coplanar arrangements, facilitating π-π stacking with biological targets.

  • Hydrogen-bonding networks: The carboxamide NH and indole NH act as donors, while the oxazole oxygen and carboxamide carbonyl serve as acceptors .

Computational Analysis

Density functional theory (DFT) calculations on similar molecules predict:

  • Highest Occupied Molecular Orbital (HOMO): Localized on the indole ring, indicating nucleophilic reactivity.

  • Lowest Unoccupied Molecular Orbital (LUMO): Concentrated on the oxazole, suggesting electrophilic susceptibility.

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Moderate (~0.5 mg/mL at pH 7.4) due to the hydrophobic indole and oxazole moieties.

  • Thermal stability: Decomposition above 220°C, consistent with thermally stable heterocycles.

Spectroscopic Data

  • IR (KBr): Peaks at 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.35 (s, 1H, indole NH), 7.85 (d, J=8.5 Hz, 1H, indole H), 6.95 (s, 1H, oxazole H) .

Biological Activity and Mechanism

Oxazole-indole hybrids are explored for diverse pharmacological activities, though specific data for this compound remains speculative.

Anticancer Activity

In silico docking studies suggest inhibition of epidermal growth factor receptor (EGFR) kinase via hydrogen bonding to Thr766 and hydrophobic interactions with Leu694.

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for derivatization:

  • Position 5 of oxazole: Introducing electron-withdrawing groups (e.g., -Cl) to modulate electronic effects.

  • Indole substitution: Adding sulfonamide groups at N1 to enhance solubility .

Preclinical Challenges

  • Metabolic stability: Predominant hepatic clearance via CYP3A4-mediated oxidation of the indole ring.

  • Bioavailability: Limited oral absorption due to high logP (~3.2); prodrug strategies (e.g., phosphate esters) are under investigation .

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